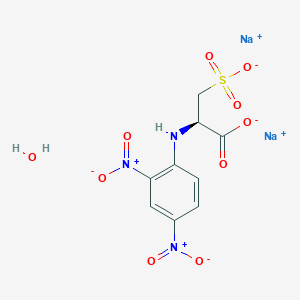
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a chemical compound that is widely used in scientific research. It is a water-soluble salt that is commonly used as a reagent in laboratory experiments. This compound has a variety of applications in different fields of science, including biochemistry, pharmacology, and physiology.
科学研究应用
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has a variety of applications in scientific research. It is commonly used as a reagent in protein assays, such as the Bradford assay and Lowry assay. This compound can also be used as a fluorescent probe to detect the presence of proteins in biological samples. In addition, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is used in the study of enzyme kinetics and enzyme inhibition.
作用机制
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate works by binding to proteins, which causes a change in the absorbance or fluorescence of the compound. This change can be measured and used to determine the concentration of the protein in the sample. The mechanism of action of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is based on the interaction between the compound and the amino acid residues of the protein.
生化和生理效应
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is a water-soluble salt that can be easily dissolved in aqueous solutions. This makes it a useful reagent for protein assays and other experiments that require water-soluble compounds. Another advantage is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a non-toxic compound that can be safely used in laboratory experiments.
One of the limitations of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is not a specific reagent for protein assays. It can bind to a variety of proteins, which can lead to inaccurate results if the protein of interest is not the only protein present in the sample. Another limitation is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can interfere with other assays, such as the bicinchoninic acid assay, which can lead to inaccurate results.
未来方向
There are several future directions for the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in scientific research. One direction is the development of more specific protein assays that can accurately measure the concentration of a specific protein in the presence of other proteins. Another direction is the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in the study of enzyme kinetics and enzyme inhibition. This compound can be used to study the interaction between enzymes and their substrates, as well as the inhibition of enzyme activity by inhibitors. Finally, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be used in the development of new drugs and therapies for the treatment of diseases.
合成方法
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be synthesized by the reaction of 2,4-dinitroaniline with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting compound is a water-soluble salt that can be purified by recrystallization.
属性
CAS 编号 |
16068-14-7 |
|---|---|
产品名称 |
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
分子式 |
C9H9N3Na2O10S |
分子量 |
397.23 g/mol |
IUPAC 名称 |
disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
InChI |
InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |
InChI 键 |
MSLSYEHLHPKCOJ-QTPLPEIMSA-L |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



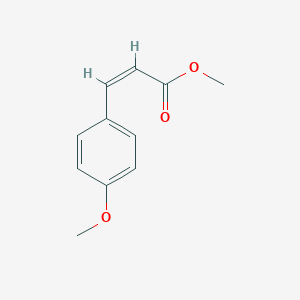

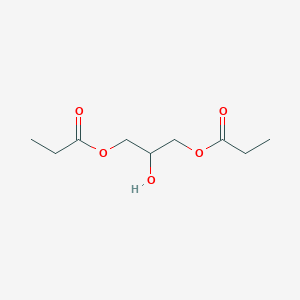
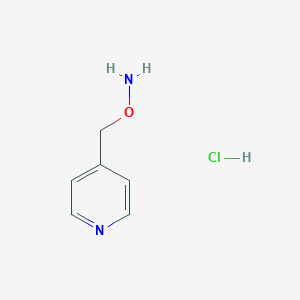

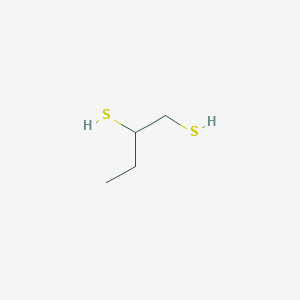

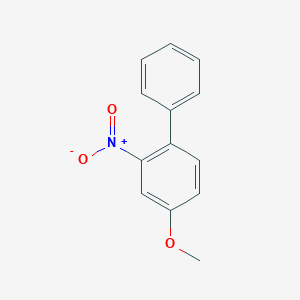
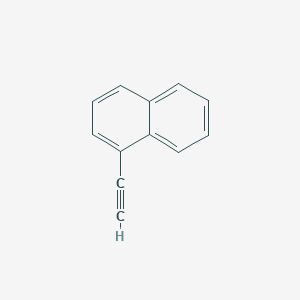
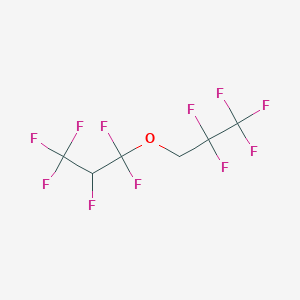
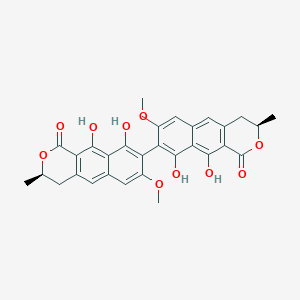
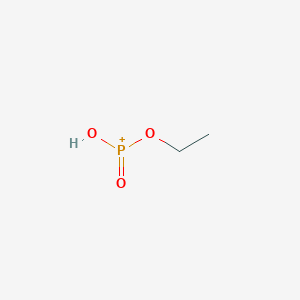
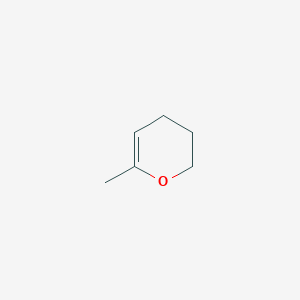
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)